![molecular formula C9H6BrF3N2O2 B1448361 5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate CAS No. 1187931-89-0](/img/structure/B1448361.png)
5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate
Overview
Description
5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate is a chemical compound with the linear formula C9H6BrF3N2O2 . It is a significant structural component of a large number of agrochemicals and pharmaceuticals . Its IUPAC name is 5-bromoimidazo[1,5-a]pyridine trifluoroacetate .
Synthesis Analysis
The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis
The molecular weight of this compound is 311.06 . Its InChI code is 1S/C7H5BrN2.C2HF3O2/c8-7-3-1-2-6-4-9-5-10(6)7;3-2(4,5)1(6)7/h1-5H;(H,6,7) .Chemical Reactions Analysis
The synthesis of imidazo[1,5-a]pyridine involves several steps, including the initial imine formation as the slowest step, followed by iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .Physical And Chemical Properties Analysis
This compound is a white solid .Scientific Research Applications
Synthesis and Optical Properties
A novel approach for synthesizing polycyclic imidazo[1,2-a]pyridine analogs, which involves oxidative intramolecular C–H amination, has been developed. This method yields compounds that strongly absorb UV radiation and exhibit fluorescence, suggesting their potential use in developing UV-protective and fluorescent materials (Łukasz Kielesiński, Mariusz Tasior, D. Gryko, 2015).
Prospective Therapeutic Agents
Imidazo[1,2-a]pyridine scaffolds, including derivatives of 5-Bromo-imidazo[1,5-a]pyridine, have been identified as "drug prejudice" scaffolds due to their wide range of applications in medicinal chemistry. They exhibit a variety of biological activities such as anticancer, antimicrobial, and antiviral properties, making them promising candidates for developing novel therapeutic agents (A. Deep et al., 2016).
Efficient Preparation for Medicinal Chemistry
An efficient synthesis route has been reported for imidazo[1,5-a]pyridine-1-carboxylic acids, demonstrating the versatility of imidazo[1,5-a]pyridine derivatives in medicinal chemistry. This synthesis involves a reaction with acyl chlorides followed by treatment with trifluoroacetic anhydride, indicating the potential for creating a variety of biologically active compounds (Dmytro O. Tverdiy et al., 2016).
Development of Tyrosyl-tRNA Synthetase Inhibitors
Research on 6-bromo-imidazo[4,5-b]pyridine derivatives has led to the synthesis of compounds with potential as tyrosyl-tRNA synthetase inhibitors. These compounds, synthesized through a systematic approach involving condensation and alkylation reactions, have shown promise in molecular docking studies, suggesting their application in developing new therapeutic agents (Zainab Jabri et al., 2023).
Corrosion Inhibition
Imidazo[4,5-b]pyridine derivatives have been evaluated as corrosion inhibitors for mild steel in acidic environments. Their high inhibition performance, supported by weight loss measurements, electrochemical studies, and computational approaches, demonstrates their potential industrial application in protecting metals from corrosion (A. Saady et al., 2021).
Mechanism of Action
Target of Action
Imidazo[1,5-a]pyridine derivatives are known to be significant structural components of a large number of agrochemicals and pharmaceuticals .
Biochemical Pathways
Imidazo[1,5-a]pyridine derivatives are known to be involved in a variety of biochemical pathways due to their presence in numerous agrochemicals and pharmaceuticals .
properties
IUPAC Name |
5-bromoimidazo[1,5-a]pyridine;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2.C2HF3O2/c8-7-3-1-2-6-4-9-5-10(6)7;3-2(4,5)1(6)7/h1-5H;(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDODEQRXWSGEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN2C(=C1)Br.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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